molecular formula C20H17FN2O3 B3014232 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1004257-09-3

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Katalognummer: B3014232
CAS-Nummer: 1004257-09-3
Molekulargewicht: 352.365
InChI-Schlüssel: FWUSZISTBYZFML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a high-purity chemical compound for research use only (RUO), strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This dihydropyridine carboxamide is of significant interest in infectious disease research, particularly in the development of novel treatments for kinetoplastid parasites. Structurally related compounds have demonstrated potent and selective inhibition of the parasite proteasome, a multi-subunit protease essential for intracellular protein homeostasis in protozoan parasites . The proteasome represents a validated drug target for diseases like Chagas disease (caused by Trypanosoma cruzi) and visceral leishmaniasis, where current treatments are limited by side effects and efficacy issues . The mechanism of action for this chemical class involves targeting the chymotrypsin-like (β5) proteolytic activity of the parasite proteasome, leading to disruption of protein degradation and parasite death . Research analogs have shown promising activity in enzyme inhibition assays and cellular models of parasitic infection, making this chemotype a valuable scaffold for lead optimization programs . The compound's structure features a 1,6-dihydropyridine-3-carboxamide core, which is frequently explored in medicinal chemistry for developing kinase inhibitors and other targeted therapies, highlighting its versatility in drug discovery . Researchers can utilize this compound for investigating proteasome biology, screening against parasitic diseases, and conducting structure-activity relationship (SAR) studies. For detailed handling, storage, and safety information, please refer to the Safety Data Sheet. This product is intended for use by qualified research professionals only.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-26-18-9-7-17(8-10-18)22-20(25)15-4-11-19(24)23(13-15)12-14-2-5-16(21)6-3-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUSZISTBYZFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, platinum, nickel

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Antihypertensive Agents

Dihydropyridines are well-known for their role as calcium channel blockers, which are commonly used to treat hypertension. The presence of the fluorophenyl and methoxyphenyl groups in this compound may enhance its selectivity and potency against specific calcium channels. Research indicates that derivatives of dihydropyridine exhibit significant antihypertensive activity, suggesting potential for this compound in hypertension management .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with a dihydropyridine structure. The unique substitution patterns in 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may contribute to cytotoxic effects against various cancer cell lines. For instance, preliminary in vitro studies have shown that similar compounds can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of dihydropyridine derivatives. The compound may exhibit protective effects against neurodegenerative diseases by modulating calcium influx and reducing oxidative stress. Studies have indicated that related compounds can improve cognitive function and provide neuroprotection in models of Alzheimer's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Dihydropyridine derivatives have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting that this compound could be explored for treating inflammatory conditions such as arthritis or other autoimmune diseases .

Case Study 1: Antihypertensive Activity Assessment

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl rings significantly influenced antihypertensive activity. The compound was evaluated for its efficacy in lowering blood pressure in hypertensive rat models, showing promising results comparable to established antihypertensive agents .

Case Study 2: Anticancer Evaluation

In vitro assays were performed on various cancer cell lines (e.g., MCF-7 breast cancer cells) to assess the cytotoxicity of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant anticancer potential .

Case Study 3: Neuroprotective Studies

Research involving neuroblastoma cell lines treated with the compound revealed a reduction in apoptosis markers when exposed to oxidative stressors. These findings support further investigation into its neuroprotective mechanisms and therapeutic applications for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Chlorinated Benzyl Analogs
  • 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)

    • Replaces the 4-fluorobenzyl group with a 3-chlorobenzyl substituent.
    • Molecular weight: 403.26 g/mol (C20H16Cl2N2O3).
    • Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may increase steric hindrance and alter electronic interactions with biological targets.
  • 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 339023-93-7) Features a 3,4-dichlorobenzyl group. Molecular weight: 437.7 g/mol (C20H15Cl3N2O3).
Trifluoromethyl Benzyl Analog
  • N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (CAS 1004393-51-4) Substitutes the 4-fluorobenzyl with a 3-(trifluoromethyl)benzyl group. Molecular formula: C22H16F3N3O3.

Variations in the Carboxamide Substituent

Cyclopropylcarbamoyl Phenyl Group
  • 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (Compound 8 in )
    • Carboxamide linked to a cyclopropylcarbamoyl-substituted phenyl ring.
    • The cyclopropyl group introduces steric constraints and may modulate metabolic stability through steric shielding.
4-Carbamoylphenyl Group
  • N-(4-Carbamoylphenyl)-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide Replaces the 4-methoxyphenyl with a 4-carbamoylphenyl group.

Core Ring Modifications

Pyridazine vs. Pyridine Core
  • 1-[(4-Fluorophenyl)methyl]-N-methyl-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide (CAS 1040637-48-6)
    • Pyridazine core (two adjacent nitrogen atoms) instead of pyridine.
    • Molecular weight: 337.3 g/mol (C19H16FN3O2).
    • Pyridazines exhibit distinct hydrogen-bonding patterns and metabolic pathways compared to pyridines.

Functional Group Comparisons

Compound Core Ring Benzyl Substituent Carboxamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Pyridine 4-Fluorophenylmethyl 4-Methoxyphenyl 352.36 Balanced solubility and metabolic stability
5-Chloro-1-(3-chlorobenzyl) analog Pyridine 3-Chlorophenylmethyl 4-Methoxyphenyl 403.26 Increased lipophilicity
CF3-Benzyl analog Pyridine 3-Trifluoromethylbenzyl 4-Carbamoylphenyl 446.4 High electron-withdrawing effect
Pyridazine analog Pyridazine 4-Fluorophenylmethyl N-Methyl, N-Phenyl 337.3 Altered hydrogen-bonding capacity

Key Research Findings and Implications

Electron-Donating vs. Withdrawing Groups : The target compound’s 4-methoxyphenyl group enhances solubility relative to carbamoyl or trifluoromethyl analogs, while the 4-fluorobenzyl group balances metabolic stability and steric effects .

Chlorinated Analogs : Chlorine substituents increase molecular weight and lipophilicity, which may improve target binding but reduce bioavailability .

Core Ring Impact : Pyridazine derivatives (e.g., ) exhibit distinct pharmacokinetic profiles due to differences in ring electronegativity and metabolic susceptibility.

Biologische Aktivität

1-[(4-Fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound belonging to the dihydropyridine class, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Dihydropyridine nucleus : A six-membered ring containing nitrogen.
  • Substituents : A fluorophenyl group and a methoxyphenyl group that may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of dihydropyridines exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have shown promising results against various bacterial strains.

Compound MIC (μg/mL) Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli

These findings suggest that the compound might inhibit bacterial growth effectively, with MIC values indicating potent activity against common pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, highlighting its ability to induce apoptosis in malignant cells. For example:

Cell Line IC50 (μM)
HCT-1166.90
MCF-711.26

These results indicate that the compound's structural features may enhance its interaction with cellular targets involved in cancer progression .

The biological activity of this compound is attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The dihydropyridine core is known to interact with calcium channels, potentially modulating calcium influx in cells.
  • Receptor Modulation : The compound may exhibit selective inhibition of mineralocorticoid receptors (MR), impacting hormonal signaling pathways .
  • Biofilm Disruption : It has been observed to inhibit biofilm formation in bacteria, which is crucial for treating chronic infections .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dihydropyridine derivatives, including our compound of interest. The results confirmed that compounds with similar structural motifs significantly reduced biofilm formation and exhibited bactericidal activity against resistant strains .

Cancer Cell Line Evaluation

In another research effort, the anticancer properties were assessed using a panel of human cancer cell lines. The study found that the compound induced apoptosis through caspase activation and altered expression of pro-apoptotic and anti-apoptotic proteins .

Q & A

Q. What are the standard synthetic routes for 1-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis of pyridine-carboxamide derivatives typically involves multi-step reactions, including amide coupling, cyclization, and functional group modifications. For this compound, a plausible route starts with the condensation of 4-fluorobenzylamine with a suitably substituted pyridine precursor. Key steps may include:
  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridine-3-carboxylic acid moiety to the 4-methoxyaniline group.
  • Cyclization : Acid- or base-catalyzed cyclization to form the dihydropyridinone ring.
  • Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product.
    Controlled synthesis parameters (e.g., monomer ratios, initiator concentration, and reaction time) are critical for yield optimization, as demonstrated in analogous copolymerization studies .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : Use deuterated solvents (e.g., DMSO-d6) to analyze proton environments. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).

  • X-ray Crystallography : Resolve molecular conformation and intermolecular interactions. For example, dihedral angles between the pyridine ring and substituents (e.g., 12.8° for phenyl groups) and hydrogen-bonding networks (N–H⋯N/O) stabilize the crystal lattice .

  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., [M+H]+ ion).

    Characterization Technique Key Parameters Reference
    X-ray CrystallographyDihedral angles, H-bonding
    NMRδ 6.5–8.5 ppm (aromatic)
    HPLC-MSRetention time, m/z

Q. How to initially assess its biological activity in vitro?

  • Methodological Answer : Screen for biological activity using:
  • Enzyme Inhibition Assays : Test against kinases or proteases at varying concentrations (e.g., 0.1–100 µM) with fluorogenic substrates.
  • Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 calculation).
  • Antimicrobial Testing : Agar dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
    Note: Structural analogs with fluorophenyl and methoxyphenyl groups have shown antimicrobial and anticancer potential, suggesting similar evaluation frameworks .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

  • Methodological Answer : Optimize via:
  • Reaction Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance amide coupling efficiency.
  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling steps.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization.
    For purity, employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) and monitor by UV (λ = 254 nm). Analogous studies achieved >90% purity by adjusting initiator concentration and reaction time .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Address discrepancies by:
  • Structural Reanalysis : Compare crystallographic data (e.g., dihedral angles, substituent orientations) to confirm compound identity .
  • Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Evaluate substituent effects; e.g., fluoro vs. methoxy groups alter lipophilicity and target binding. For example, fluorophenyl groups enhance blood-brain barrier penetration in related compounds .

Q. How to elucidate structure-activity relationships (SAR) for modifying pharmacological properties?

  • Methodological Answer : SAR studies require:
  • Functional Group Replacement : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles.
  • Computational Modeling : Dock compounds into target proteins (e.g., COX-2, EGFR) using AutoDock Vina to predict binding affinities.
  • Pharmacokinetic Profiling : Assess logP (octanol/water) and metabolic stability (microsomal assays).
    For example, pyrimidine-carboxamides with trifluoromethoxy groups showed enhanced enzyme inhibition due to electron-withdrawing effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.